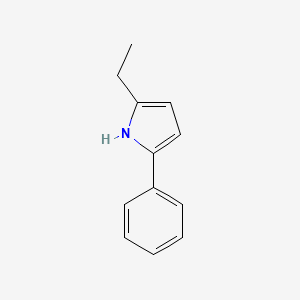

2-Ethyl-5-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPOGUNVDBTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2 Ethyl 5 Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution (EAS) is the hallmark reaction of pyrroles. The pyrrole ring is significantly more reactive than benzene (B151609) towards electrophiles, often reacting under much milder conditions. This heightened reactivity stems from the ability of the nitrogen atom's lone pair to participate in the aromatic system, thereby stabilizing the cationic intermediate (the σ-complex) formed during the substitution process.

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the α-positions (C2 or C5) because the resulting intermediate can be stabilized by three resonance structures, delocalizing the positive charge more effectively. Attack at the β-positions (C3 or C4) yields a less stable intermediate with only two resonance contributors.

For 2-ethyl-5-phenyl-1H-pyrrole, the α-positions are already occupied. Consequently, electrophilic substitution must take place at the available β-positions, C3 and C4. The regioselectivity of this attack is influenced by the electronic effects of the existing ethyl and phenyl groups.

Ethyl Group (C2): As an alkyl group, it is an electron-donating group (EDG) through induction and hyperconjugation. It activates the pyrrole ring, further enhancing its reactivity towards electrophiles.

Phenyl Group (C5): The phenyl group can exert both an electron-withdrawing inductive effect (-I) and a resonance effect (+M or -M). In the context of an electron-rich pyrrole ring, it generally acts to stabilize the system, but its net effect on the rate of substitution can be complex.

The directing influence of these groups on the C3 vs. C4 position is not definitively established without experimental data. However, considering the activating nature of the adjacent ethyl group, the C3 position is predicted to be the more nucleophilic and thus the primary site of electrophilic attack.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) would be expected to yield the 3-halo derivative predominantly.

Nitration: Due to the high reactivity of the pyrrole ring, harsh nitrating conditions (e.g., mixed acid HNO₃/H₂SO₄) often lead to polymerization or degradation. Milder reagents, such as acetyl nitrate (B79036) (CH₃COONO₂) or nitric acid in acetic anhydride (B1165640), are typically employed.

Acylation: Friedel-Crafts acylation can be achieved under mild conditions, for example, using acetic anhydride with a mild Lewis acid catalyst like zinc chloride (ZnCl₂), or by employing the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce a formyl group, likely at the C3 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2-ethyl-5-phenyl-1H-pyrrole |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-Ethyl-3-nitro-5-phenyl-1H-pyrrole |

| Acylation | Acetic anhydride / SnCl₄ | 1-(2-Ethyl-5-phenyl-1H-pyrrol-3-yl)ethanone |

| Formylation | POCl₃ / DMF | This compound-3-carbaldehyde |

Nucleophilic Additions and Substitutions on Functionalized this compound

Nucleophilic reactions on the pyrrole ring itself are far less common than electrophilic substitutions. The electron-rich nature of the heterocycle makes it inherently resistant to attack by nucleophiles. Such reactions typically require the pyrrole ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) and a suitable leaving group.

For a derivative of this compound to undergo nucleophilic aromatic substitution (SₙAr), it would need to be functionalized accordingly. For instance, a hypothetical molecule like 3-bromo-2-ethyl-4-nitro-5-phenyl-1H-pyrrole could potentially react with strong nucleophiles. In this scenario, the nitro group would activate the ring towards attack, and the bromide would serve as the leaving group.

Table 2: Hypothetical Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Potential Product |

|---|---|---|

| 3-Bromo-2-ethyl-4-nitro-5-phenyl-1H-pyrrole | Sodium methoxide (B1231860) (NaOMe) | 2-Ethyl-3-methoxy-4-nitro-5-phenyl-1H-pyrrole |

More common are nucleophilic additions to functional groups attached to the pyrrole ring. If this compound were first acylated to produce an acylpyrrole (e.g., 1-(2-ethyl-5-phenyl-1H-pyrrol-3-yl)ethanone), the carbonyl carbon of the acyl group would be electrophilic and susceptible to attack by various nucleophiles. These reactions follow standard carbonyl chemistry principles.

Examples include:

Reduction: Reduction of the ketone with sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol.

Grignard Reaction: Addition of an organometallic reagent like methylmagnesium bromide (CH₃MgBr) would produce a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide would convert the carbonyl group into an alkene.

Oxidation and Reduction Chemistry of the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

Oxidation: Mild oxidation, including aerial oxidation, particularly in the presence of light, can lead to the formation of pyrrolinones (oxo-derivatives). For this compound, oxidation could potentially yield 5-ethyl-2-phenyl-1H-pyrrol-2(5H)-one. Stronger oxidizing agents like chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂) can lead to ring-opening and degradation of the pyrrole nucleus.

Reduction: The pyrrole ring can be reduced to its corresponding saturated heterocycle, pyrrolidine (B122466). Catalytic hydrogenation is the most common method to achieve this transformation. The reaction typically requires a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. The reduction of this compound would yield 2-ethyl-5-phenylpyrrolidine. The stereochemical outcome (cis vs. trans) of the substituents in the resulting pyrrolidine would depend on the catalyst and conditions employed.

Table 3: Common Oxidation and Reduction Reactions

| Reaction | Reagent/Condition | Expected Product |

|---|---|---|

| Mild Oxidation | O₂ (air), light | 5-Ethyl-2-phenyl-1H-pyrrol-2(5H)-one |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Ethyl-5-phenylpyrrolidine |

Functionalization at the Ethyl and Phenyl Substituents

The substituents on the pyrrole ring also possess their own reactivity, which can sometimes compete with reactions on the heterocyclic core.

Ethyl Group: The methylene (B1212753) (-CH₂-) position of the ethyl group is analogous to a benzylic position, as it is adjacent to an aromatic ring. This position is susceptible to free-radical reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide could lead to bromination at this position, yielding 2-(1-bromoethyl)-5-phenyl-1H-pyrrole. Oxidation of this position is also possible, potentially converting the ethyl group into an acetyl group under controlled conditions.

Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution. However, the pyrrole nucleus is vastly more activated towards electrophiles than the phenyl ring. Therefore, to achieve selective substitution on the phenyl group, the reactivity of the pyrrole ring would need to be suppressed. This could be accomplished by protecting the pyrrole nitrogen with a strong electron-withdrawing group (e.g., -SO₂Ph), which deactivates the heterocyclic ring. Under these conditions, standard electrophilic substitution reactions (e.g., nitration, halogenation) would be directed to the ortho- and para-positions of the phenyl ring.

Formation of Heterocyclic Fused Systems Incorporating the Pyrrole Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions typically involve introducing functional groups onto the pyrrole ring that can then participate in an intramolecular cyclization.

One common strategy involves a two-step process:

Functionalization: An electrophilic substitution, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, is performed at the C3 position.

Cyclization: The newly introduced group is then elaborated and cyclized to form a new ring. For example, a 3-acyl group can be used as a handle to build a fused pyridine (B92270) ring (forming a pyrrolo[2,3-c]pyridine) or a fused pyrazole (B372694) ring.

Another approach is through cycloaddition reactions, as mentioned previously. For example, a [4+2] cycloaddition of a functionalized N-aryl derivative of the pyrrole could be used to construct a fused carbocyclic ring. Furthermore, modern transition-metal-catalyzed cross-coupling reactions could be employed on a halogenated derivative (e.g., 3-bromo-2-ethyl-5-phenyl-1H-pyrrole) to introduce a side chain that subsequently cyclizes onto the pyrrole nitrogen or the C4 position, leading to diverse fused systems.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Phenyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise atomic connectivity and chemical environment of 2-Ethyl-5-phenyl-1H-pyrrole can be established.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The N-H proton of the pyrrole (B145914) ring typically appears as a broad singlet in the downfield region (δ 8.0-9.0 ppm) due to hydrogen bonding and exchange phenomena. The protons of the phenyl group are expected to produce a complex multiplet pattern between δ 7.2 and 7.6 ppm. The two protons on the pyrrole ring (H-3 and H-4) would appear as doublets around δ 6.0-6.5 ppm, showing coupling to each other. The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons at approximately δ 2.7 ppm, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons further upfield at around δ 1.3 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The two substituted carbons of the pyrrole ring (C-2 and C-5) are anticipated to resonate at approximately δ 135-140 ppm. The unsubstituted pyrrole carbons (C-3 and C-4) would appear more upfield, around δ 105-110 ppm. The carbons of the phenyl ring are expected to produce several signals in the δ 125-135 ppm range, with the ipso-carbon (the carbon attached to the pyrrole ring) appearing near δ 132 ppm. The ethyl group carbons would be observed in the aliphatic region, with the -CH₂ carbon at approximately δ 21 ppm and the -CH₃ carbon at around δ 14 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| N-H | 8.50 | br s (broad singlet) | - | 1H |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | m (multiplet) | - | 5H |

| Pyrrole H-3 | 6.45 | d (doublet) | ~3.5 | 1H |

| Pyrrole H-4 | 6.10 | d (doublet) | ~3.5 | 1H |

| -CH₂- (ethyl) | 2.70 | q (quartet) | 7.6 | 2H |

| -CH₃ (ethyl) | 1.30 | t (triplet) | 7.6 | 3H |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrole C-2 | 138.5 |

| Pyrrole C-5 | 135.2 |

| Phenyl C-ipso | 132.0 |

| Phenyl C (ortho, meta, para) | 125.0 - 129.0 |

| Pyrrole C-3 | 108.4 |

| Pyrrole C-4 | 106.1 |

| -CH₂- (ethyl) | 21.3 |

| -CH₃ (ethyl) | 14.2 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify proton-proton couplings. Key expected cross-peaks would appear between the H-3 and H-4 protons of the pyrrole ring and, most distinctly, between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each protonated carbon by linking the proton shifts from Table 1 to the carbon shifts in Table 2 (e.g., the signal at δ 2.70 ppm would correlate with the carbon at δ 21.3 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Key HMBC correlations would be expected between the ethyl methylene protons (-CH₂) and the pyrrole carbons C-2 and C-3. Likewise, the ortho-protons of the phenyl ring would show correlations to the pyrrole carbon C-5, confirming the attachment point of the phenyl ring. The pyrrole N-H proton would be expected to show correlations to the adjacent C-2 and C-5 carbons.

Single-Crystal X-Ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing arrangements. While a specific structure for this compound is not publicly available, its solid-state characteristics can be inferred from analyses of closely related substituted pyrroles. nih.gov

Conformational Analysis and Dihedral Angle Determination

The pyrrole ring itself is an aromatic heterocycle and is expected to be essentially planar. A key structural parameter for this compound is the dihedral angle between the plane of the pyrrole ring and the plane of the phenyl ring. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms of the pyrrole ring, the two rings are not expected to be coplanar. In similar phenyl-substituted heterocyclic structures, this dihedral angle typically ranges from 20° to 50°. This twist relieves steric strain while still allowing for some degree of electronic conjugation between the two π-systems. The ethyl group would likely adopt a staggered conformation to minimize steric interactions with the pyrrole ring.

| Parameter | Predicted Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Pyrrole Ring Planarity | High (low root-mean-square deviation) |

| Phenyl-Pyrrole Dihedral Angle | 20° - 50° |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound would be governed by a combination of non-covalent interactions. The pyrrole N-H group is a potent hydrogen bond donor. In the absence of a strong acceptor atom like oxygen or nitrogen within the molecule, it is likely to form N-H···π hydrogen bonds, where the acceptor is the electron-rich face of the phenyl or pyrrole ring of an adjacent molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (C₁₂H₁₃N), the theoretical monoisotopic mass is 171.1048 Da. HRMS analysis would provide an experimental mass measurement that can confirm this elemental formula to within a few parts per million.

In addition to accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized (typically by electron impact), the resulting molecular ion (M⁺˙) can undergo characteristic fragmentation. The most probable fragmentation pathway for this compound involves benzylic cleavage, which is the loss of a methyl radical (•CH₃) from the ethyl group. This results in a highly stabilized secondary cation at [M-15]⁺, which would likely be the base peak in the spectrum. Another possible fragmentation is the loss of a neutral ethene molecule ([M-28]⁺) through rearrangement.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of this compound. The vibrational modes of the molecule are characteristic of its constituent parts: the pyrrole ring, the ethyl substituent, and the phenyl substituent. The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes that are strong in Raman may be weak in IR, and vice-versa.

The key functional groups and their expected vibrational frequencies are:

N-H Group: The pyrrole ring contains a secondary amine (N-H) group. The N-H stretching vibration is typically observed as a sharp to moderately broad band in the FT-IR spectrum, generally in the region of 3300-3500 cm⁻¹. Its position can be influenced by hydrogen bonding.

C-H Groups: The molecule has aromatic C-H bonds on both the phenyl and pyrrole rings, as well as aliphatic C-H bonds in the ethyl group.

Aromatic C-H Stretching: These vibrations from the phenyl and pyrrole rings are expected to appear in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent will produce bands in the 2850-3000 cm⁻¹ range.

Ring Vibrations:

C=C and C-C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole and phenyl rings typically occur in the 1400-1650 cm⁻¹ region. These bands are often strong in both FT-IR and Raman spectra and are indicative of the aromatic systems.

Ring Breathing Modes: These are collective vibrations of the entire ring system and are often prominent in the Raman spectrum, providing a "fingerprint" for the heterocyclic and aromatic rings.

C-H Bending:

In-plane bending vibrations for the aromatic C-H groups appear in the 1000-1300 cm⁻¹ region.

Out-of-plane bending vibrations are found at lower wavenumbers, typically between 650-1000 cm⁻¹, and can be characteristic of the substitution pattern on the phenyl ring.

Ethyl Group Vibrations: Besides the C-H stretching, the ethyl group will exhibit bending (scissoring, wagging, twisting) and rocking vibrations at various frequencies, primarily in the fingerprint region below 1500 cm⁻¹.

The following table summarizes the expected vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretching | Pyrrole Ring | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretching | Phenyl & Pyrrole Rings | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretching | Ethyl Group (CH₂, CH₃) | 2850 - 3000 | FT-IR, Raman |

| C=C Stretching | Phenyl & Pyrrole Rings | 1400 - 1650 | FT-IR, Raman |

| C-N Stretching | Pyrrole Ring | 1300 - 1400 | FT-IR |

| C-H In-Plane Bending | Aromatic & Aliphatic | 1000 - 1300 | FT-IR |

| C-H Out-of-Plane Bending | Phenyl Ring | 690 - 900 | FT-IR |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound. The conjugation between the phenyl ring and the pyrrole ring is expected to give rise to distinct absorption and emission characteristics.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is anticipated to be dominated by π → π* electronic transitions within the conjugated system. Phenyl-substituted pyrroles typically exhibit strong absorption bands in the ultraviolet region. The spectrum would likely show two main absorption bands:

A high-energy band, likely below 250 nm, corresponding to π → π* transitions within the phenyl ring (analogous to the B-band of benzene).

Emission (Fluorescence) Spectroscopy: Upon excitation with an appropriate wavelength of light (corresponding to its absorption bands), this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) with respect to it. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent polarity. In polar solvents, intramolecular charge transfer (ICT) states can sometimes be formed in phenylpyrroles, which may lead to a second, more red-shifted emission band.

The following table presents plausible photophysical data for this compound based on related compounds.

| Parameter | Description | Expected Value |

| λmax, abs | Maximum Absorption Wavelength | ~270-290 nm |

| ε | Molar Absorptivity | > 10,000 M⁻¹cm⁻¹ |

| λmax, em | Maximum Emission Wavelength | ~320-360 nm |

| Stokes Shift | (λmax, em - λmax, abs) | ~50-70 nm |

| Transition Type | Electronic Transition | π → π* |

Note: These values are estimations based on analogous phenylpyrrole systems and can vary with the solvent and experimental conditions.

Theoretical and Computational Chemistry Studies of 2 Ethyl 5 Phenyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of molecules. However, specific studies applying these methods to 2-Ethyl-5-phenyl-1H-pyrrole are not available.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional structure of molecules and map their potential energy surfaces. Such calculations would be crucial to determine the most stable conformation of this compound, considering the rotation of the ethyl and phenyl groups relative to the pyrrole (B145914) ring. However, no published studies were found that have performed DFT geometry optimization or explored the energy landscapes of this specific molecule.

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Properties

Ab initio methods, such as Hartree-Fock theory, provide a foundational understanding of a molecule's electronic properties from first principles. These calculations would yield valuable information about the electron distribution and orbital energies of this compound. A thorough literature search did not uncover any studies that have applied Hartree-Fock or other ab initio methods to this particular compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key indicators of a molecule's ability to donate or accept electrons. Without specific computational studies on this compound, no data on its HOMO-LUMO gap or the spatial distribution of these orbitals is available.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima) which can then be correlated with experimental findings to confirm molecular structures. While general methodologies for predicting such spectra for pyrrole derivatives exist, specific computational predictions for this compound are not documented in the scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energies. Such studies would be invaluable for understanding the reactivity of this compound in various chemical transformations. However, no computational studies on the reaction mechanisms involving this specific molecule could be located.

Aromaticity Analysis and Electronic Delocalization in the Pyrrole Ring

The aromaticity of the pyrrole ring in this compound is a key feature influencing its stability and reactivity. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to quantify aromaticity. A dedicated computational analysis of the aromatic character and the extent of electronic delocalization in the pyrrole ring of this compound has not been reported.

Molecular Dynamics and Conformational Analysis

The conformational landscape of biaryl compounds, including this compound, is crucial for understanding their intermolecular interactions and properties. Conformational analysis of such molecules primarily investigates the rotational freedom around single bonds, which dictates the molecule's three-dimensional shape. For this compound, the key degrees of freedom are the rotation of the ethyl group at the C2 position and, more significantly, the torsion angle between the planes of the pyrrole and phenyl rings at the C5 position.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for studying conformational preferences. longdom.orgresearchgate.net For molecules with a carbonyl group attached to a pyrrole ring (2-acylpyrroles), studies have identified two stable planar conformers, syn and anti, which differ by the orientation of the carbonyl group relative to the pyrrole nitrogen. longdom.org These conformers are in equilibrium, and their relative stability is influenced by substitution on the pyrrole ring. longdom.org While this compound lacks a carbonyl group, the principle of rotational isomers (rotamers) around the C5-phenyl bond is analogous. The rotation around this bond is subject to a potential energy barrier, with energy minima corresponding to stable conformations and maxima corresponding to transition states. The preferred conformation typically seeks to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

Molecular dynamics (MD) simulations provide a method to explore the dynamic behavior and conformational flexibility of molecules over time. rsc.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, allowing for the observation of conformational changes and the statistical sampling of the conformational space. nih.gov For a molecule like this compound, MD simulations in different environments (e.g., in a vacuum or explicit solvent) can reveal how intermolecular interactions influence the preferred dihedral angle between the phenyl and pyrrole rings and the flexibility of the ethyl chain. nih.gov Such simulations can predict the most probable conformations and the energy barriers between them, providing insight into the molecule's dynamic structure.

The table below illustrates potential stable conformations for a phenyl-pyrrole system based on the dihedral angle. The exact energy values would require specific quantum mechanical calculations for this compound.

| Parameter | Description | Typical Values | Significance |

| Dihedral Angle (Φ) | The angle between the plane of the pyrrole ring and the plane of the phenyl ring. | 0° - 90° | Determines the degree of conjugation and steric hindrance between the rings. A smaller angle implies greater planarity. |

| Rotational Barrier | The energy required to rotate the phenyl ring relative to the pyrrole ring. | Varies (kcal/mol) | Higher barriers indicate more restricted rotation and more defined stable conformations. |

| Stable Conformations | Low-energy states corresponding to specific dihedral angles. | Non-planar (twisted) conformations are often favored to minimize steric clash. | These are the most probable shapes the molecule will adopt. |

Quantitative Structure-Activity Relationship (QSAR) for Pyrrole Derivatives (excluding direct clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the variations in the activity of a group of molecules are dependent on the changes in their molecular features. These features are quantified by numerical values known as molecular descriptors.

The QSAR modeling process involves several key steps:

Data Set Selection: A series of structurally related pyrrole derivatives with experimentally measured biological activity (e.g., inhibitory concentration) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be classified into several types:

Constitutional (1D): Atom counts, molecular weight.

Topological (2D): Descriptors based on the 2D graph of the molecule, such as connectivity indices. zsmu.edu.ua

Geometrical (3D): Based on the 3D structure, including molecular volume and surface area.

Physicochemical: Properties like lipophilicity (logP), molar refractivity, and electronic properties (dipole moment, partial charges). nih.gov

Field-Based (3D/4D): Descriptors used in methods like Comparative Molecular Field Analysis (CoMFA) or Field-Based QSAR (FB-QSAR), which describe the steric and electrostatic fields around the molecules. nih.govacs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. zsmu.edu.uanih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model development). zsmu.edu.ua A high cross-validated correlation coefficient (q²) is indicative of a robust model. mdpi.com

Several QSAR studies have been conducted on various classes of pyrrole derivatives to understand the structural requirements for different biological activities. For instance, in a study on anti-inflammatory 4,5-diarylpyrroles, the activity was found to correlate with the molar refractivity and inductive field effect of substituents at the 2-position, and the lipophilicity of the substituent at the 3-position. nih.gov Another study on pyrrole derivatives as cyclooxygenase (COX) inhibitors using a FB-QSAR approach determined that steric, electrostatic, and hydrophobic fields were the main influencers of activity. nih.govacs.org For a series of fused pyrrole derivatives, 2D autocorrelation descriptors related to atomic masses and the presence of specific atom pairs were found to be critical for their anti-inflammatory effects. zsmu.edu.ua

These models provide valuable insights into the structure-activity relationships of pyrrole compounds, guiding the design of new derivatives with potentially enhanced activities by suggesting favorable or unfavorable structural modifications. nih.govacs.org

The following table summarizes findings from representative QSAR studies on pyrrole derivatives.

| Pyrrole Derivative Class | Biological Activity Studied | QSAR Method | Key Influential Descriptors/Fields | Reference |

| 4,5-Diarylpyrroles | Anti-inflammatory | MLR | Molar refractivity, inductive field effect, lipophilicity | nih.gov |

| N-pyrrole carboxylic acids | COX Inhibition | FB-QSAR | Steric, electrostatic, and hydrophobic fields | nih.govacs.org |

| Pyrrolo[1,2-a] nih.govnih.govacs.orgtriazino[2,3-c]quinazolines | Anti-inflammatory | GA-MLR | 2D Autocorrelation (GATS5m, B10[C-O]), Functional group counts (nROH) | zsmu.edu.ua |

| 1,2,3,4-tetrasubstituted pyrroles | Antibacterial | (General SAR discussed) | General structure-activity relationships noted without specific QSAR model | acgpubs.org |

Advanced Applications of 2 Ethyl 5 Phenyl 1h Pyrrole Derivatives in Materials Science and Catalysis

Role in Organic Electronic Materials (e.g., OLEDs, OPVs)

Derivatives of 2-Ethyl-5-phenyl-1H-pyrrole are emerging as significant components in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The inherent electron-rich nature of the pyrrole (B145914) moiety makes these compounds suitable as hole-transporting materials. tdl.org However, this high electron richness can also lead to oxidative instability. tdl.org

To counter this, recent strategies have focused on creating fused aromatic systems that incorporate the pyrrole ring. tdl.org Fusing the pyrrole with other stable aromatic structures helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level, thereby enhancing air stability and allowing for the fine-tuning of the material's bandgap. tdl.org The nitrogen atom of the pyrrole ring provides a convenient site for N-functionalization, which can be used to attach solubilizing groups. This modification is crucial for enabling low-cost, solution-based processing of these organic semiconductors. tdl.org

Furthermore, the incorporation of pyrrole derivatives into larger conjugated systems, such as diketopyrrolopyrrole (DPP) based dyes, has been shown to produce materials with narrow band-gaps and deep HOMO/LUMO levels, making them effective as electron-transport materials in electronic devices. rsc.org

Development of Pyrrole-Based Molecular Probes and Sensors (non-biological detection mechanisms)

The pyrrole scaffold is a fundamental component in the design of molecular probes and sensors for non-biological analytes, particularly anions. The N-H proton of the pyrrole ring can act as a hydrogen-bond donor, enabling selective recognition of various anions like fluoride, chloride, and dihydrogen phosphate. researchgate.net

Derivatives such as 4-(pyrrol-1-yl)pyridine and 4-(2,5-dimethyl-pyrrol-1-yl)pyridine have been investigated for their anion-sensing capabilities in aqueous solutions. These systems can exhibit distinct colorimetric changes upon binding with specific anions, such as nitrite (B80452). mdpi.com For instance, aqueous solutions of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine have been shown to be sensitive and selective to nitrite ions. mdpi.com

Advanced sensor design often involves integrating the pyrrole unit with other functional moieties. For example, attaching a fluorophore to a calix nih.govpyrrole macrocycle can create a fluorescent sensor where anion binding leads to a detectable quenching of fluorescence. researchgate.net Similarly, redox-active units like ferrocene (B1249389) can be incorporated to develop electrochemical sensors, which show promise for use in devices like ion-selective electrodes (ISEs). researchgate.net

| Sensor Type | Target Analyte(s) | Detection Mechanism |

| Colorimetric | Nitrite (NO₂⁻) | Change in absorbance spectrum |

| Fluorescent | Fluoride (F⁻), Chloride (Cl⁻), Dihydrogen Phosphate (H₂PO₄⁻) | Quenching of fluorescence |

| Electrochemical | Various anions | Change in redox potential |

Polymerization Studies of Pyrrole Derivatives for Conducting Polymers and Advanced Architectures

Polypyrrole and its derivatives are among the most studied conducting polymers due to their high electrical conductivity and good environmental stability. orientjchem.org However, the parent polypyrrole often suffers from poor processability due to its insolubility. orientjchem.org Copolymerization of pyrrole with substituted derivatives is an effective strategy to improve solubility and tailor the properties of the resulting polymer. orientjchem.orgutq.edu.iq

Electrochemical polymerization is a preferred method for synthesizing high-quality, adherent films of polypyrrole-based materials. nih.gov The process begins with the one-electron oxidation of the pyrrole monomer at the anode to form a radical cation. nih.govrsc.org These radical cations then couple to form dimers and subsequently oligomers. researchgate.net When these oligomers become insoluble in the electrolyte solution, they deposit onto the electrode surface, forming the polymer film. nih.govresearchgate.net

During this process, positive charges (polarons and bipolarons) are formed along the polymer backbone, which requires the incorporation of anions (dopants) from the electrolyte to maintain charge neutrality. nih.gov The choice of solvent, electrolyte, and other reaction conditions can significantly influence the polymerization mechanism and the final properties of the polymer. rsc.org

While electrochemical methods are common, free-radical pathways can also be utilized for pyrrole polymerization. For instance, hydrogen atom abstraction from an N-alkyl substituted pyrrole can generate a radical that subsequently dimerizes. ibm.com More advanced strategies involve visible light-mediated radical/radical cross-coupling using sulfonyl pyrroles as precursors to both sulfonyl and pyrrolyl radicals. This enables the multi-functionalization of other molecules with pyrrole units. rsc.org Such radical-based functionalization offers an efficient, modular approach to constructing a variety of densely functionalized pyrroles under photoredox catalysis. nih.gov

Supramolecular Assembly and Host-Guest Chemistry of Pyrrole Scaffolds

The ability of the pyrrole N-H group to act as a hydrogen bond donor makes it a key building block in supramolecular chemistry, particularly in the construction of macrocycles for host-guest interactions. frontiersin.orgnih.gov These macrocyclic hosts can form stable complexes by encapsulating guest molecules within their cavities. nih.gov

Pyrrole-containing macrocycles, such as calixpyrroles, are well-known for their ability to bind anions. researchgate.net More complex structures, like semi-peptidic macrocycles containing a pyrrole linker, have also been synthesized. acs.org The field of macrocyclic host-guest chemistry, which began with the discovery of crown ethers, has expanded significantly to include a diverse range of hosts with varied shapes and cavity sizes. frontiersin.org The interactions within these host-guest systems are driven by reversible, non-covalent forces. digitellinc.comresearchgate.net Extending this chemistry from solution to the solid state can result in more robust complexes with enhanced stability and processability, which is crucial for applications in separation science and the development of molecular devices. nih.gov

Ligand Design in Organometallic Chemistry and Catalysis

The pyrrole nucleus is a versatile scaffold for designing ligands for organometallic complexes used in catalysis. acs.orgresearchgate.net Pyrrole-based pincer ligands, which bind to a metal center through multiple points, have shown significant efficacy. For example, PNP-type pincer ligands featuring a central pyrrole unit (2,5-{R₂PCH₂}₂C₄H₂N)⁻ have been used to create nickel(II) complexes. acs.orgacs.org

These nickel complexes have been successfully employed as precatalysts in C–S cross-coupling reactions, which are important for synthesizing molecules relevant to pharmaceuticals and natural products. acs.orgacs.org The catalytic system is effective for coupling various aryl iodides with both aromatic and aliphatic thiols, proceeding in good to excellent yields. acs.org Mechanistic studies suggest that the active catalyst is a Ni(I) species, formed by the reduction of the Ni(II) precatalyst in the presence of a thiolate. acs.orgacs.org

Similarly, iron complexes featuring these pyrrole-based pincer ligands have been synthesized and studied, demonstrating the ligand's ability to stabilize multiple oxidation states of the metal center. acs.org The development of catalysts based on earth-abundant metals like iron and nickel is a significant area of research aimed at replacing more expensive metals like palladium in cross-coupling reactions. digitellinc.comresearchgate.net

| Catalyst System | Reaction Type | Substrates | Key Finding |

| Nickel(II) with PNP-pyrrole ligand | C-S Cross-Coupling | Aryl iodides, thiols | Active catalyst is a Ni(I) species. acs.orgacs.org |

| Iron with PNP-pyrrole ligand | Organometallic Synthesis | N/A | Ligand stabilizes multiple iron oxidation states. acs.org |

| Platinum on Carbon (Pt/C) | Dehydrogenative Condensation | Secondary alcohols, 1,2-amino alcohols | Direct synthesis of 2,5-disubstituted pyrroles. rsc.org |

Heterogeneous Catalysis Incorporating Pyrrole Structures

The incorporation of pyrrole derivatives into heterogeneous catalysts offers significant advantages, including catalyst stability, reusability, and ease of separation from the reaction mixture. While research specifically on this compound is emerging, studies on related substituted pyrroles highlight their potential. A key area of application is in catalytic hydrogenation, where the pyrrole ring is saturated to form pyrrolidine (B122466) derivatives, which are valuable pharmaceutical intermediates. researchgate.net

The hydrogenation of substituted pyrroles is typically carried out using noble metal catalysts on various supports. The choice of catalyst and support material significantly influences the activity and selectivity of the reaction. For instance, in the hydrogenation of 1-methyl-2-pyrroleethanol, rhodium and ruthenium catalysts have demonstrated high activity. researchgate.net Palladium-based catalysts have also been employed, with their efficacy being influenced by the choice of solvent. researchgate.net These findings suggest that this compound can likely be hydrogenated under similar conditions to produce 2-ethyl-5-phenylpyrrolidine.

Table 1: Catalytic Systems for the Hydrogenation of Pyrrole Derivatives researchgate.net

| Catalytic Metal | Support Material | Reactivity | Potential Product from this compound |

|---|---|---|---|

| Rhodium | Carbon | High Activity | 2-Ethyl-5-phenylpyrrolidine |

| Ruthenium | Carbon | High Activity | 2-Ethyl-5-phenylpyrrolidine |

| Palladium | Various | Moderate to High | 2-Ethyl-5-phenylpyrrolidine |

The conditions for these reactions are generally mild, often involving moderate hydrogen pressure and room temperature, making the process efficient and scalable. researchgate.net The development of heterogeneous catalysts derived from or incorporating the this compound structure itself is a promising area for creating catalysts with tailored electronic and steric properties for a range of organic transformations.

Chiral Pyrrole-Based Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric catalysis, which utilizes chiral catalysts to produce a specific stereoisomer of a product, is a powerful tool for this purpose. Pyrrole derivatives serve as versatile scaffolds for the design of chiral ligands that can coordinate with metal centers to create highly effective and selective asymmetric catalysts. researchgate.netnih.gov

While the direct use of this compound as a chiral ligand is not common, its framework is an ideal starting point for synthesizing more complex chiral structures. The nitrogen atom and the adjacent carbon atoms of the pyrrole ring can be functionalized with chiral auxiliaries or coordinating groups to form bidentate or polydentate ligands. scilit.comrsc.org These ligands, often featuring elements of central, axial, or planar chirality, can create a well-defined chiral pocket around the metal catalyst. scilit.com

For example, chiral bisphosphine ligands and bisoxazoline (BOX) ligands are widely used in asymmetric catalysis. researchgate.net Pyrrole-containing analogues of these ligands can be synthesized and have shown success in various reactions. Copper-catalyzed asymmetric reactions, for instance, have utilized chiral ligands for the enantioselective synthesis of complex polycyclic pyrroles. researchgate.net

Table 2: Applications of Chiral Ligands in Asymmetric Synthesis

| Reaction Type | Metal Catalyst | Ligand Class | Potential Application for Pyrrole-Based Ligands |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Phosphines | Synthesis of chiral amines and alcohols |

| Asymmetric Allylic Alkylation | Palladium | P,S-Hybrid Ligands scilit.com | Formation of chiral C-C bonds |

| Asymmetric Cyclopropanation | Copper, Rhodium | Bisoxazolines (BOX) researchgate.net | Synthesis of chiral cyclopropanes |

| Asymmetric C-H Functionalization | Copper, Palladium | Various | Direct and efficient formation of chiral centers |

The design of these ligands is crucial; modifications to the steric and electronic properties of the pyrrole scaffold can fine-tune the catalyst's reactivity and enantioselectivity. nih.govscilit.com The phenyl and ethyl groups of this compound provide steric bulk that can be exploited in ligand design to influence the stereochemical outcome of a catalytic reaction.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a valuable building block in multi-step organic synthesis, providing a robust scaffold that can be elaborated into more complex molecular architectures. rsc.org Its synthesis can be achieved through various methods, including iridium-catalyzed reactions from secondary alcohols and amino alcohols. rsc.org Once formed, it serves as a versatile intermediate for constructing a wide range of organic molecules, including natural products and pharmaceutically active compounds. organic-chemistry.orgresearchgate.net

One powerful application is in cross-coupling reactions. For instance, the pyrrole ring can undergo C-H borylation to install a boronate ester group. This functionalized intermediate can then participate in Suzuki coupling reactions with various aryl or heteroaryl halides. mdpi.com This strategy allows for the modular synthesis of highly substituted aryl-pyrroles, which are present in numerous biologically active compounds like the lamellarin alkaloids (known for anti-cancer and anti-HIV activity). mdpi.com

Table 3: Synthetic Transformations Using Pyrrole Intermediates

| Reaction | Reagents | Product Type |

|---|---|---|

| Paal-Knorr Synthesis researchgate.net | γ-Diketones, Primary Amines | N-Substituted Pyrroles |

| Suzuki Coupling mdpi.com | Pyrrole-boronate ester, Aryl Halide, Pd catalyst | Aryl-substituted Pyrroles |

| N-Arylation | Aryl Halide, Base, Catalyst | N-Aryl Pyrroles |

| Acylation | Acid Chloride, Lewis Acid | Acyl Pyrroles |

The reactivity of the pyrrole ring allows for selective functionalization at various positions. The nitrogen atom can be readily alkylated or arylated, and the carbon atoms of the ring can undergo electrophilic substitution reactions such as acylation, enabling the attachment of diverse functional groups. This versatility makes this compound and its derivatives key intermediates in the synthesis of complex heterocyclic systems and functional organic materials. organic-chemistry.orgcwejournal.org

Future Research Directions and Emerging Trends for 2 Ethyl 5 Phenyl 1h Pyrrole

Novel and Sustainable Synthetic Methodologies

The development of green and sustainable methods for the synthesis of 2,5-disubstituted pyrroles, including 2-ethyl-5-phenyl-1H-pyrrole, is a primary focus of current research. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

One of the most promising sustainable approaches is the use of heterogeneous catalysts. For instance, the direct synthesis of 2,5-disubstituted pyrroles has been achieved through an acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols using a heterogeneous carbon-supported platinum catalyst (Pt/C). An optimized method for producing this compound from 2-amino-1-butanol and 1-phenylethanol (B42297) in the presence of Pt/C and KOtBu achieved a high yield of 92%. researchgate.netrsc.orgresearchgate.net This catalytic system is notable for its high turnover number (TON) and the ability to be recycled without significant loss of activity. rsc.org Other research has explored iridium catalysts supported on N, P-doped activated carbon for the synthesis of pyrroles from alcohols and amino alcohols, demonstrating the versatility of supported metal catalysts. researchgate.net

Alternative energy sources are also being harnessed to drive pyrrole (B145914) synthesis more sustainably. Microwave-assisted synthesis, often combined with solvent-free conditions or the use of green solvents like ionic liquids, has emerged as a powerful tool for accelerating reactions such as the Paal-Knorr synthesis. researchgate.net Similarly, mechanochemistry, which involves reactions induced by mechanical force, offers a solvent-free route to pyrroles and related heterocycles.

The table below summarizes some emerging sustainable synthetic strategies applicable to this compound and related compounds.

| Synthetic Strategy | Key Features | Potential Advantages | Example Catalyst/Condition |

| Heterogeneous Catalysis | Use of solid, recyclable catalysts. | Ease of separation, catalyst reusability, reduced metal leaching. | Pt/C, Ir on N,P-doped carbon. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased reaction rates, higher yields, improved energy efficiency. | Microwave irradiation in ionic liquids or solvent-free. |

| Mechanochemistry | Solvent-free reactions via grinding/milling. | Reduced solvent waste, potential for novel reactivity. | Solid-state grinding of reactants. |

| Green Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Reduced use of volatile organic compounds (VOCs), improved safety. | Paal-Knorr reaction in aqueous media. |

Future work in this area will likely focus on developing catalysts from earth-abundant, non-noble metals and utilizing bio-based starting materials to further enhance the sustainability profile of this compound synthesis.

Exploration of Unconventional Reactivity and Functionalization Patterns

While classical electrophilic substitution reactions of pyrroles are well-established, future research is geared towards exploring more unconventional reactivity and functionalization patterns for derivatives like this compound. These new methods will enable the synthesis of novel, highly substituted pyrrole structures that are otherwise difficult to access, opening doors to new applications in medicinal chemistry and materials science.

A major emerging trend is the direct C-H functionalization of the pyrrole ring. This atom-economical approach avoids the need for pre-functionalized substrates. While C-H arylation of pyrroles typically occurs at the α-positions (C2/C5), recent studies have demonstrated that catalyst control can achieve β-selectivity. This allows for the introduction of aryl groups at the less reactive C3 and C4 positions, a significant advancement in diversifying pyrrole structures. The development of rhodium catalysts, for example, has enabled the β-selective C–H arylation of various N-substituted pyrroles.

Furthermore, photocatalysis and electrochemistry are being increasingly utilized to unlock novel reactivity. These methods allow for radical-based functionalization under mild conditions. Visible-light-induced reactions, for instance, can facilitate [3+2] annulation strategies to construct polysubstituted pyrrole architectures. Electrochemical methods offer another avenue for oxidative cyclization to access NH-pyrroles from enamines, providing a sustainable and reagent-free approach to functionalization.

| Functionalization Method | Target Position(s) | Key Features | Potential for this compound |

| Regioselective C-H Arylation | C3, C4 (β-positions) | Catalyst-controlled selectivity, atom economy. | Introduction of new substituents at the C3 and C4 positions. |

| Photocatalytic Annulation | Multiple | Use of visible light, mild conditions, radical intermediates. | Construction of fused-ring systems or complex substitutions. |

| Electrochemical Synthesis | Multiple | Reagent-free oxidation/reduction, sustainable. | Controlled functionalization through electrochemical potential tuning. |

| Anionic Fries Rearrangement | C2 | Transition metal-free, base-controlled chemoselectivity. | Migration of an N-acyl group to the C2 position. |

Future investigations will likely focus on applying these unconventional methods to this compound to synthesize novel derivatives. The interplay between the existing ethyl and phenyl groups and the regioselectivity of these new reactions will be a key area of study.

Integration into Hybrid and Nanostructured Materials

The unique electronic properties of the pyrrole ring make this compound an attractive building block for the creation of advanced hybrid and nanostructured materials. Future research is expected to increasingly focus on integrating this and similar substituted pyrroles into functional materials for applications in electronics, sensing, and catalysis.

One major area of exploration is the use of pyrrole derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). By functionalizing the phenyl group of this compound with coordinating groups like carboxylic acids, it can be used to construct porous, crystalline MOFs. The specific substituents on the pyrrole ring can tune the electronic properties, pore environment, and functionality of the resulting framework. For example, pyrrolo-pyrrole-based linkers have been used to create robust zirconium-based MOFs with applications in proton conduction. researchgate.netnih.gov The ethyl and phenyl groups in this compound-derived linkers could influence the framework's topology and introduce hydrophobicity, potentially leading to MOFs with selective gas adsorption or catalytic properties.

Another significant trend is the incorporation of substituted pyrroles into π-conjugated polymers and nanoparticles for organic electronics. Pyrrole-containing polymers are known for their semiconducting properties and are used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The ethyl and phenyl substituents can enhance the solubility and processability of these polymers, which is often a challenge for unsubstituted polypyrrole. Furthermore, these side groups can be used to fine-tune the HOMO/LUMO energy levels of the polymer, thereby optimizing its performance in electronic devices. acs.org Self-assembly of such polymers can lead to the formation of conjugated polymer nanoparticles (CPNs), which are being explored for applications in bioimaging and chemical sensing. mdpi.com

| Material Type | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. | Gas storage and separation, catalysis, proton conduction. researchgate.netnih.gov |

| Conjugated Polymers | As a monomer unit. | Organic electronics (OFETs, OPVs), sensors. acs.orgmdpi.com |

| Nanoparticles | As a component of self-assembled CPNs. | Bioimaging, chemical sensing. mdpi.com |

The future in this field will involve the rational design of this compound derivatives specifically tailored for these material applications, for example, by adding polymerizable groups or multiple coordinating functionalities.

Advanced In-Situ Characterization and Reaction Monitoring

To accelerate the development of novel synthetic routes and to gain a deeper understanding of reaction mechanisms, advanced in-situ characterization techniques are becoming indispensable. Future research on this compound will increasingly rely on real-time monitoring to optimize reaction conditions, identify transient intermediates, and elucidate kinetic profiles.

In-situ spectroscopic methods such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. These non-invasive techniques allow researchers to track the concentration of reactants, intermediates, and products directly in the reaction vessel as the reaction proceeds. For example, in-situ FTIR has been successfully used to study the mechanism and kinetics of the Paal-Knorr reaction, a common method for pyrrole synthesis, by identifying and quantifying hemiaminal intermediates. colab.wsresearchgate.netrgmcet.edu.inorganic-chemistry.orgwikipedia.org

In-situ Raman spectroscopy is another valuable tool, especially for monitoring reactions in heterogeneous systems or for studying polymerization processes. It has been employed to study the electropolymerization of pyrrole derivatives, providing insights into the structure and electronic properties of the polymer film as it forms. nih.govresearchgate.net For the synthesis of this compound, in-situ Raman could be used to monitor the progress of catalytic reactions in real-time, providing data to optimize catalyst loading, temperature, and reaction time. mdpi.com

The table below highlights key in-situ techniques and their potential applications in the study of this compound.

| Technique | Information Obtained | Application Example for this compound |

| In-situ FTIR | Functional group changes, concentration profiles of reactants/products. | Monitoring the Paal-Knorr synthesis to identify intermediates. colab.ws |

| In-situ Raman | Vibrational modes, structural changes, polymerization monitoring. | Real-time tracking of catalytic dehydrogenative cyclization. nih.gov |

| In-situ NMR | Detailed structural information, identification of intermediates. | Elucidating the mechanism of unconventional functionalization reactions. |

The integration of these advanced analytical tools, particularly in combination with automated flow chemistry platforms, will be a key trend, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic protocols for this compound.

Synergistic Experimental and Computational Approaches for Design and Discovery

The synergy between experimental synthesis and computational chemistry is an emerging trend that is set to revolutionize the design and discovery of new molecules and materials based on the this compound scaffold. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict reaction outcomes, elucidate complex mechanisms, and guide experimental efforts, thereby saving time and resources.

In the realm of synthesis, DFT calculations have been instrumental in understanding the mechanism of classical reactions like the Paal-Knorr synthesis. Studies have compared different mechanistic pathways, such as hemiaminal versus enamine cyclization, and have concluded that the hemiaminal pathway is energetically more favorable, a finding that aligns with experimental observations. colab.wsresearchgate.netrgmcet.edu.in Such computational insights can guide the choice of catalysts and reaction conditions to favor desired pathways and improve yields for the synthesis of substituted pyrroles like this compound.

Beyond reaction mechanisms, computational chemistry is a powerful tool for predicting the electronic and photophysical properties of novel pyrrole derivatives before they are synthesized. By calculating properties such as HOMO/LUMO energy levels, band gaps, and absorption spectra, researchers can screen potential candidates for applications in organic electronics or as functional dyes. ui.edu.ngacs.orgchemrxiv.org For example, computational studies can predict how adding different substituents to the phenyl ring of this compound would affect its electronic properties, thus guiding the synthesis of materials with tailored characteristics for use in OFETs or OPVs. ui.edu.ngmdpi.com

| Area of Synergy | Computational Contribution (e.g., DFT) | Experimental Contribution | Combined Outcome |

| Reaction Mechanism Elucidation | Calculation of transition state energies and reaction pathways. colab.wsresearchgate.net | Kinetic studies, intermediate trapping, product analysis. | A validated, detailed understanding of the reaction mechanism. |

| Catalyst Design | Modeling catalyst-substrate interactions and activation barriers. | Synthesis and testing of new catalysts. | Rational design of more efficient and selective catalysts. |

| Materials Property Prediction | Calculation of electronic structure, HOMO/LUMO levels, and optical properties. ui.edu.ngchemrxiv.org | Synthesis and characterization of new materials. | Accelerated discovery of functional materials with desired properties. |

The future of research on this compound will see an even deeper integration of these approaches. Predictive computational models, potentially enhanced by machine learning, will be used to rapidly screen vast chemical spaces of potential derivatives, identifying the most promising candidates for synthesis and testing, and dramatically accelerating the pace of innovation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.